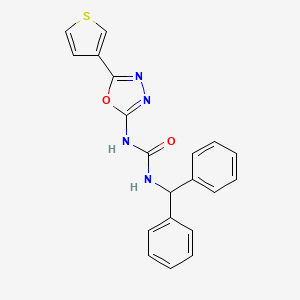

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea is a compound that likely shares structural similarities with the 1,3,4-oxadiazole derivatives described in the provided papers. These derivatives are known for their potential biological activities, which include antifungal, antimicrobial, and cytotoxic effects against various pathogens and cancer cell lines . The compound of interest, although not directly mentioned in the papers, can be inferred to possess a 1,3,4-oxadiazole core, a thiophene ring, and a urea moiety, which may contribute to its biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with various aromatic acids or amines in the presence of dehydrating agents such as phosphorous oxychloride (POCl3) . The reaction conditions often require refluxing to facilitate the formation of the oxadiazole ring. For the compound , a similar synthetic route may be employed, starting with an appropriate thiophene-substituted hydrazide and an aromatic compound with a leaving group that can form the urea linkage.

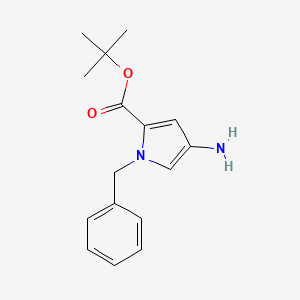

Molecular Structure Analysis

The molecular structure of these compounds is usually confirmed using spectroscopic methods such as 1H-NMR, 13C-NMR, IR, MS, and sometimes single-crystal X-ray diffraction . These techniques provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, one would expect to observe characteristic signals for the thiophene protons, the urea NH group, and the aromatic protons of the benzhydryl moiety in the NMR spectra.

Chemical Reactions Analysis

The 1,3,4-oxadiazole ring is a heterocyclic compound that can participate in various chemical reactions. The papers do not provide specific reactions for the compound of interest, but similar oxadiazole derivatives have been shown to exhibit reactivity towards nucleophiles and electrophiles, depending on the substitution pattern on the ring . The presence of the thiophene and urea groups may also influence the compound's reactivity, potentially leading to further functionalization or transformation under certain conditions.

Physical and Chemical Properties Analysis

While the papers do not directly discuss the physical and chemical properties of 1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea, related compounds are typically characterized by their melting points, solubility in various solvents, and stability under different temperatures and pH conditions . The presence of the urea group may confer increased hydrogen bonding capability, potentially affecting the solubility and melting point. The stability of the oxadiazole ring could also be a factor in the compound's overall chemical robustness.

Safety And Hazards

Safety and hazards analysis involves identifying the risks associated with handling and using the compound. This includes toxicity, flammability, and environmental impact.

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and possible modifications to the compound that could enhance its properties or reduce its hazards.

Please note that the availability of this information depends on the extent to which the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have a specific compound in mind that is well-documented in the scientific literature, I would be happy to help you find more detailed information.

properties

IUPAC Name |

1-benzhydryl-3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O2S/c25-19(22-20-24-23-18(26-20)16-11-12-27-13-16)21-17(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,17H,(H2,21,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQBPFVHTJXAGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC3=NN=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzhydryl-3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B3005634.png)

![N-(2-ethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3005637.png)

![5-Benzyl-2-oxa-5-azaspiro[3.5]nonan-8-ol](/img/structure/B3005639.png)

![3-[2-(4-fluorophenyl)vinyl]-1-methyl-2(1H)-quinoxalinone](/img/structure/B3005641.png)

![ethyl 4-(3-allyl-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B3005643.png)

![2-((7-acetyl-4-oxo-3-phenyl-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B3005644.png)

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)